![molecular formula C11H9N3O5S B4738010 ethyl [(6-nitro-1,3-benzothiazol-2-yl)amino](oxo)acetate](/img/structure/B4738010.png)
ethyl [(6-nitro-1,3-benzothiazol-2-yl)amino](oxo)acetate
Overview
Description
Ethyl [(6-nitro-1,3-benzothiazol-2-yl)amino](oxo)acetate, also known as NBTA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Anti-Tubercular Activity
Ethyl (6-nitro-1,3-benzothiazol-2-yl)aminoacetate has been investigated for its anti-tubercular potential. Researchers have synthesized benzothiazole-based anti-tubercular compounds, including derivatives of this compound. These molecules exhibit inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis) both in vitro and in vivo . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs. The structure-activity relationships of these derivatives were also explored, along with molecular docking studies against the target DprE1, aiming to identify potent inhibitors with enhanced anti-tubercular activity.
Antibacterial Properties
Benzothiazole derivatives, including ethyl (6-nitro-1,3-benzothiazol-2-yl)aminoacetate, have displayed antibacterial activities against various bacterial targets. These include inhibition of enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, and aldose reductase. Notably, some derivatives showed comparable activity to standard drugs against bacteria like Pseudomonas aeruginosa and Escherichia coli .
Amyloid-Binding Potential
Benzothiazoles are privileged scaffolds found in natural products and pharmaceutical agents. For instance, compounds based on 2-(4-aminophenyl)-benzothiazole (BTA) have been used as amyloid-binding diagnostic agents in Alzheimer’s disease. Ethyl (6-nitro-1,3-benzothiazol-2-yl)aminoacetate may also have potential in this area, given its structural similarity to BTA .
Colorant and Dye Applications
Benzothiazoles are commonly employed as colorants in commercial dyes. They find use in inkjet printing, thermal transfer printing, photography, and other applications. While not directly related to ethyl (6-nitro-1,3-benzothiazol-2-yl)aminoacetate, understanding the broader context of benzothiazole derivatives sheds light on their versatility .
Industrial Synthesis
Benzothiazoles are synthesized through various pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and molecular hybridization techniques. These methods contribute to the development of diverse benzothiazole derivatives, including ethyl (6-nitro-1,3-benzothiazol-2-yl)aminoacetate .
Functional Group Tolerance
The synthesis of 2-unsubstituted benzothiazoles, including ethyl (6-nitro-1,3-benzothiazol-2-yl)aminoacetate, demonstrates good functional group tolerance. This property is promising for industrial applications .
properties
IUPAC Name |
ethyl 2-[(6-nitro-1,3-benzothiazol-2-yl)amino]-2-oxoacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O5S/c1-2-19-10(16)9(15)13-11-12-7-4-3-6(14(17)18)5-8(7)20-11/h3-5H,2H2,1H3,(H,12,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZILSSCNFHBUCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [(6-nitro-1,3-benzothiazol-2-yl)amino](oxo)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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